TMA-5 vs mescaline structure-activity relationship
TMA-5 vs mescaline structure-activity relationship
An In-Depth Technical Guide to the Structure-Activity Relationship of TMA-5 versus Mescaline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The field of psychoactive drug research is built upon the foundational principles of structure-activity relationships (SAR), where minor alterations to a molecular scaffold can induce profound changes in pharmacological activity. This guide provides a detailed comparative analysis of mescaline (3,4,5-trimethoxyphenethylamine), a classic psychedelic, and the lesser-known TMA-5 (2,3,6-trimethoxyamphetamine). While both are substituted phenethylamines, their structural distinctions—the positional arrangement of methoxy groups and the presence of an alpha-methyl group—result in a significant divergence in potency and qualitative effects. This document elucidates these differences through a review of available data, outlines the key SAR principles at play, and provides standardized experimental protocols for the characterization of such compounds.
Introduction: The Phenethylamine Archetype and Its Analogs
Mescaline, the primary psychoactive alkaloid in the peyote cactus, serves as a benchmark for psychedelic phenethylamines. Its effects are primarily mediated by its action as a partial agonist at the serotonin 5-HT2A receptor[1]. The exploration of mescaline's structure inspired the synthesis of numerous analogs, including the trimethoxyamphetamine (TMA) series, by chemists like Alexander Shulgin[2]. These analogs, which are the alpha-methylated counterparts of the corresponding phenethylamines, often exhibit increased potency and altered qualitative character. This guide focuses specifically on TMA-5, a positional isomer of the more well-known TMA (3,4,5-trimethoxyamphetamine), to provide a focused case study in psychedelic SAR.
Molecular Structure: A Tale of Two Isomers
The fundamental difference in the pharmacological profiles of mescaline and TMA-5 originates from two key structural modifications:
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Alpha-Methylation (α-CH₃): TMA-5 is an amphetamine, meaning it possesses a methyl group on the alpha carbon of the ethylamine side chain. Mescaline is a phenethylamine and lacks this group.
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Methoxy Group (-OCH₃) Position: Mescaline features a symmetric 3,4,5-substitution pattern on the phenyl ring. TMA-5 possesses an asymmetric 2,3,6-substitution pattern.
These differences are visualized below.
Caption: Chemical structures of Mescaline and TMA-5.
Comparative Pharmacological Profile
Direct, quantitative pharmacological data for TMA-5, such as receptor binding affinities (Ki) and functional potencies (EC50), are notably absent from peer-reviewed literature[3]. Unlike other TMA isomers, it was not subjected to the same level of in vitro characterization[3]. Therefore, our understanding is primarily derived from the qualitative and dosage information documented by Alexander Shulgin in his seminal work, PiHKAL: A Chemical Love Story[2].
| Feature | Mescaline | TMA-5 |
| Chemical Class | Phenethylamine | Amphetamine |
| Substitution Pattern | 3,4,5-Trimethoxy | 2,3,6-Trimethoxy |
| Typical Oral Dosage | 200 - 400 mg | 30 mg or more[2][3] |
| Approximate Potency | Benchmark (1x) | ~10x Mescaline[3] |
| Duration of Action | 10 - 12 hours | 8 - 10 hours[2][3] |
| Reported Effects | Visual hallucinations, altered thought processes | Intense introspection, mild stimulation[2][3] |
Core Structure-Activity Relationship (SAR) Analysis
Synthesizing the structural and qualitative data allows for a dissection of the SAR principles that differentiate TMA-5 from mescaline.
The Impact of Alpha-Methylation
The addition of the α-methyl group, transforming the phenethylamine backbone into an amphetamine, is a classic strategy in medicinal chemistry to increase potency and duration of action. The primary causality is metabolic:
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Resistance to MAO: Monoamine oxidase (MAO) is a primary enzyme responsible for the degradation of phenethylamines. The α-methyl group provides steric hindrance, protecting the amine from oxidative deamination by MAO. This leads to increased bioavailability and a longer half-life in the central nervous system, contributing to both enhanced potency and extended duration.
The Critical Role of Methoxy Group Positioning
The shift from a 3,4,5- to a 2,3,6-substitution pattern dramatically alters the molecule's electronic distribution and steric profile, which are critical for its interaction with the 5-HT2A receptor binding pocket. While a definitive molecular docking model for TMA-5 is unavailable, we can infer from the SAR of related phenethylamines[1][4][5]. The 2- and 5-methoxy groups are often considered crucial for high-potency 5-HT2A agonism. TMA-5 lacks a 5-methoxy group but possesses a 2- and 6-methoxy group. This unique arrangement likely forces a different binding orientation within the receptor, potentially engaging different amino acid residues compared to mescaline. The observed tenfold increase in potency suggests this novel orientation is significantly more favorable for receptor activation, despite its asymmetry[3].
Caption: Logical flow of SAR from Mescaline to TMA-5.
Experimental Methodologies for SAR Characterization
To quantitatively define the SAR of novel compounds like TMA-5, a tiered experimental approach is necessary. The following protocols represent a self-validating system, progressing from in vitro affinity and function to in vivo behavioral effects.
Caption: Tiered experimental workflow for characterizing novel phenethylamines.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.
Methodology:
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Receptor Source: Use commercially available cell membranes from HEK-293 or CHO cells stably expressing the human 5-HT2A receptor[6].
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Radioligand: Use [³H]ketanserin or [¹²⁵I]DOI, a known high-affinity 5-HT2A ligand[7][8].
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Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4[7].
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Procedure: a. In a 96-well filter plate, combine the receptor membrane preparation (typically 5-15 µg protein/well), a fixed concentration of the radioligand (near its Kd value, e.g., ~0.5 nM [¹²⁵I]DOI), and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM)[7][8]. b. To determine non-specific binding, include wells with an excess of a non-labeled competitor (e.g., 10 µM ketanserin). c. Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium[8]. d. Terminate the reaction by rapid filtration over glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. e. Allow filters to dry, then add scintillation cocktail and measure radioactivity using a microplate scintillation counter.
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Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Calcium Flux Functional Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound as a 5-HT2A receptor agonist.
Methodology:
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Cell Line: Use a cell line (e.g., HEK-293) stably expressing the human 5-HT2A receptor, which is Gq-coupled[9][10].
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Reagents:
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520)[9].
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Assay buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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Probenecid to inhibit dye extrusion from cells.
-
-
Procedure: a. Cell Plating: Plate the cells in a black, clear-bottom 96-well microplate and allow them to adhere overnight. b. Dye Loading: Remove culture media and add the fluorescent calcium dye solution to the cells. Incubate for 30-60 minutes at 37°C in the dark[9]. c. Assay: i. Wash the cells with assay buffer to remove excess dye. ii. Place the plate into a fluorescent microplate reader (e.g., FLIPR). iii. Establish a stable baseline fluorescence reading for 10-20 seconds. iv. Add varying concentrations of the test compound (and a reference agonist like serotonin) to the wells using the instrument's integrated fluidics. v. Immediately begin measuring fluorescence intensity kinetically for 2-5 minutes to capture the transient increase in intracellular calcium[9].
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Data Analysis: a. The response is measured as the peak fluorescence intensity minus the baseline. b. Plot the response against the log concentration of the test compound. c. Use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response). d. Efficacy is often expressed as a percentage of the Emax produced by a full agonist like serotonin.
Protocol 3: In Vivo Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo psychedelic-like activity of a test compound, which is a behavioral proxy for 5-HT2A receptor activation[11][12].
Methodology:
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Animals: Use male C57BL/6J mice, a standard strain for this assay[11][13].
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Drug Administration: Administer the test compound via intraperitoneal (IP) or subcutaneous (SC) injection. A range of doses should be tested to establish a dose-response curve.
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Observation: a. After a short acclimatization period post-injection (e.g., 10 minutes), place the mouse in a clear observation chamber[11]. b. Manually score the number of head twitches over a defined period (e.g., 10-30 minutes). A head twitch is a rapid, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing[13]. c. Alternatively, use automated detection systems with a head-mounted magnet and a magnetometer coil or machine-learning-based video analysis for high-throughput screening[13][14].
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Data Analysis: a. Plot the mean number of head twitches against the drug dose. b. Determine the ED50 (dose that produces 50% of the maximal HTR frequency) using non-linear regression. c. The potency of compounds in the HTR assay has a strong positive correlation with their hallucinogenic potency in humans, making this a highly predictive model[15].
Conclusion and Future Directions
The comparison between mescaline and TMA-5 provides a compelling illustration of core SAR principles in psychedelic drug design. The addition of an alpha-methyl group and a strategic relocation of the methoxy substituents transform a low-potency, classic psychedelic into a significantly more potent compound with a distinct, introspective character.
The lack of quantitative pharmacological data for TMA-5 represents a significant knowledge gap. Future research should prioritize the characterization of TMA-5 and other under-studied isomers using the standardized protocols outlined above. Such data would be invaluable for refining computational models of the 5-HT2A receptor and for guiding the rational design of novel therapeutics with tailored pharmacological profiles for potential applications in psychiatry.
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Head-twitch response - Wikipedia. (n.d.). Retrieved from [Link]
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